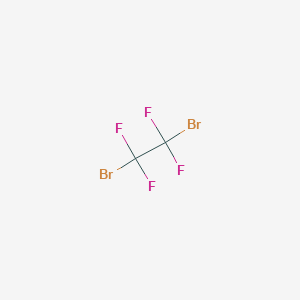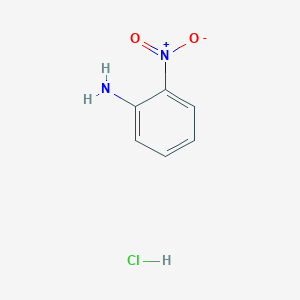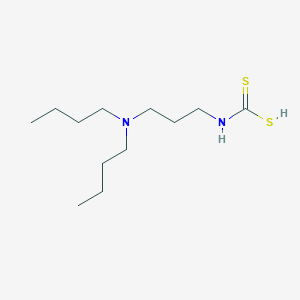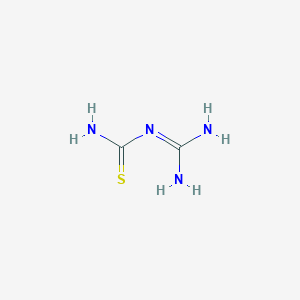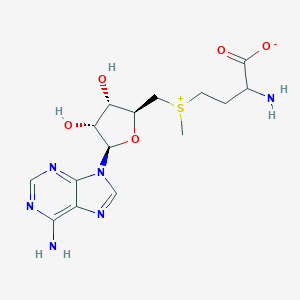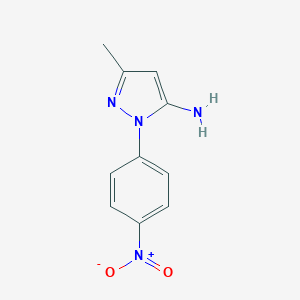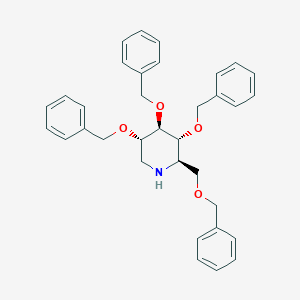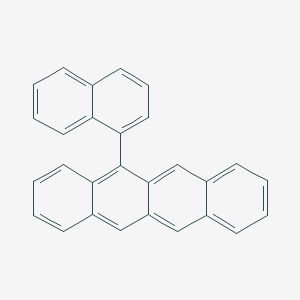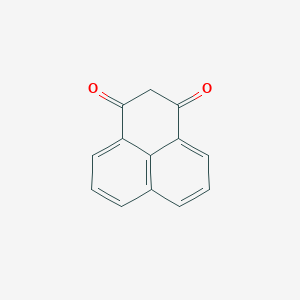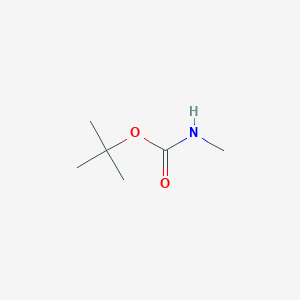
叔丁基甲基氨基甲酸酯
概述
描述
Tert-Butyl methylcarbamate is a chemical compound that is part of a broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). The tert-butyl group attached to the nitrogen atom of the carbamate function is a common structural motif in various organic molecules, often used as a protective group due to its steric bulk and ease of removal under certain conditions.
Synthesis Analysis
The synthesis of tert-butyl methylcarbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Additionally, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists, involves an iodolactamization as a key step . Aryl [(N,N'-diacyl-N'-tert-butylhydrazino)thio]methylcarbamates have been synthesized by reacting aryl (chlorothio)methylcarbamates with N,N'-diacyl-N-tert-butylhydrazines in the presence of sodium hydride .
Molecular Structure Analysis
The molecular structure of tert-butyl methylcarbamate derivatives can vary depending on the substituents attached to the carbamate nitrogen and the rest of the molecule. X-ray single crystal diffraction has been used to demonstrate the presence of N-S-N bonding in certain tert-butyl methylcarbamate derivatives . The molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, derived from L-serine, show layered structures created from X—H···O (X = N,O) hydrogen-bonds .
Chemical Reactions Analysis
Tert-butyl methylcarbamate derivatives undergo various chemical reactions. For example, tert-butylperoxyiodane has been used to oxidize the methylene groups α to the nitrogen atom of amides (or carbamates) to yield imides or tert-butylperoxyamide acetals . The reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder in the presence of different electrophiles leads to functionalized carbamates .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl methylcarbamate derivatives are influenced by their molecular structure. The metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice involves hydroxylation of the tert-butyl group and the N-methyl group, indicating the reactivity of these sites . The metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate in insects and by mouse liver enzymes also involves hydroxylation, suggesting a common metabolic pathway for these compounds . The bond lengths and angles in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate indicate a strong interaction between the sulfonyl group and the thiadiazole ring, which could affect the reactivity and stability of the molecule10.
科学研究应用
Organic Optoelectronic Materials
- Field : Physical Chemistry
- Application : Tert-Butyl methylcarbamate is used in the study of carbazole-based molecular units, which are ubiquitous in organic optoelectronic materials .
- Method : The study involved the use of femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .
- Results : The study found that the influence of the tert-butyl substituents on the photophysics is relatively weak and mainly reflects itself in a small increase in the Stokes shift .
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
- Field : Organic Chemistry
- Application : Tert-Butyl methylcarbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
- Method : The method involves a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .
Adsorption and Oxidation Combined Process
- Field : Environmental Science
- Application : Tert-Butyl methylcarbamate is used in the adsorption and oxidation combined process to remove methyl tert-butyl ether .
- Method : The method involves the use of materials such as zeolite and activated carbon in the combined process .
Biopharmaceutical Formulations
- Field : Pharmaceutical Industry
- Application : Tert-Butyl methylcarbamate is used in the lyophilization of pharmaceuticals. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
- Method : The study involved the use of various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .
- Results : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .
Polymer Chemistry
- Field : Polymer Chemistry
- Application : Tert-Butyl methylcarbamate is used in the step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions . It is also used in radical polymerization .
- Method : The method involves combining oxa-Michael addition with transesterification . In radical polymerization, the radical formed via initiation induces cleavage of the pi bond in styrene, resulting in a benzylic radical .
Environmental Science
- Field : Environmental Science
- Application : Tert-Butyl methylcarbamate is used in the co-metabolic biodegradation of methyl tert-butyl ether (MTBE), which is a common pollutant found worldwide in ground water . It is also used in the potential of stable isotope analysis to deduce anaerobic biodegradation of ethyl tert-butyl ether (ETBE) and tert-butyl alcohol (TBA) in groundwater .
- Method : The method involves the use of a bacterial strain able to co-metabolically degrade MTBE . In the case of stable isotope analysis, compound- and position-specific stable isotope analysis provides a means to study MTBE biodegradation .
Synthesis of PF-06463922
- Field : Medicinal Chemistry
- Application : Tert-Butyl methylcarbamate is used in the synthetic preparation of PF-06463922, a macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) .
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : Tert-Butyl methylcarbamate is used in the synthesis of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs, which have been studied for their in vitro antimicrobial activity .
- Method : The method involves the reaction of mono- and di-alkyne-substituted monoboc protected o-phenylenediamines with different substituted aryl azides .
- Results : The compounds showed maximum potency against S. aureus (ATCC 25323) strain with MIC value of 6.25 µg/ml, which is comparable with standard drug ciprofloxacin (MIC 6.25 µg/ml) .
Analytical Chemistry
安全和危害
tert-Butyl methylcarbamate is harmful if swallowed and may cause skin irritation and serious eye irritation . It may also be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and to use personal protective equipment .
属性
IUPAC Name |
tert-butyl N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)7-4/h1-4H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLVEBNWCCKSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335859 | |
| Record name | tert-Butyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl methylcarbamate | |
CAS RN |
16066-84-5 | |
| Record name | tert-Butyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYL METHYLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

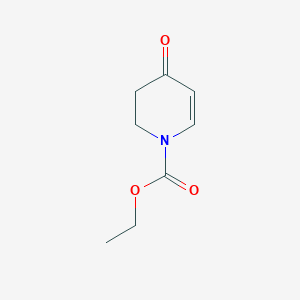
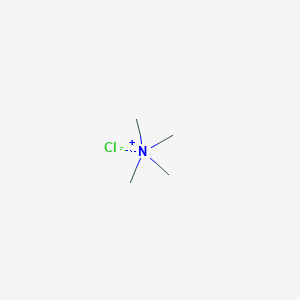
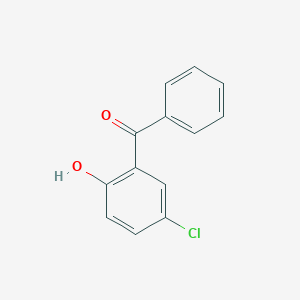
![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)
